Cas no 518318-22-4 (ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate)

Ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound featuring a benzofuran core substituted with a sulfonamide and ester functional group. Its molecular structure combines a 2-methylbenzofuran scaffold with a 4-ethoxybenzenesulfonylbutanamido side chain, offering potential utility in medicinal chemistry and pharmaceutical research. The sulfonamide moiety enhances binding affinity to biological targets, while the ester group provides versatility for further derivatization. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined structure and functional group compatibility make it suitable for structure-activity relationship (SAR) studies in drug discovery.
ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate structure
518318-22-4 structure
Product name:ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate
CAS No:518318-22-4
MF:C24H27NO7S
Molecular Weight:473.538686037064
CID:6320075
PubChem ID:9541571

ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate
    • Oprea1_759248
    • 518318-22-4
    • Oprea1_727231
    • AKOS024604157
    • F1269-1396
    • ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate
    • ethyl 5-[butanoyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
    • AQ-390/41639353
    • ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate
    • ethyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
    • インチ: 1S/C24H27NO7S/c1-5-8-22(26)25(33(28,29)19-12-10-18(11-13-19)30-6-2)17-9-14-21-20(15-17)23(16(4)32-21)24(27)31-7-3/h9-15H,5-8H2,1-4H3
    • InChIKey: ZKKGZFYWNBGPLU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OCC)(N(C(CCC)=O)C1C=CC2=C(C(C(=O)OCC)=C(C)O2)C=1)(=O)=O

計算された属性

  • 精确分子量: 473.15082337g/mol
  • 同位素质量: 473.15082337g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 772
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 112Ų

ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1269-1396-10μmol
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate
518318-22-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1269-1396-5μmol
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate
518318-22-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1269-1396-10mg
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate
518318-22-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1269-1396-5mg
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate
518318-22-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1269-1396-2μmol
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate
518318-22-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1269-1396-50mg
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate
518318-22-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1269-1396-15mg
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate
518318-22-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1269-1396-40mg
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate
518318-22-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1269-1396-25mg
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate
518318-22-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1269-1396-2mg
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate
518318-22-4 90%+
2mg
$59.0 2023-05-17

ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate 関連文献

ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylateに関する追加情報

Ethyl 5-N-(4-Ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate: A Comprehensive Overview

Ethyl 5-N-(4-Ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate, identified by the CAS No. 518318-22-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is a derivative of benzofuran, a heterocyclic aromatic compound, and incorporates a sulfonyl group, which is known for its stability and reactivity in synthetic chemistry. The structure of this compound includes a benzofuran ring system substituted with ethyl groups and a sulfonyl amide moiety, making it a versatile molecule for further functionalization and exploration in drug discovery and material science.

The synthesis of ethyl 5-N-(4-Ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate involves multi-step organic reactions, including Friedel-Crafts acylation, nucleophilic substitution, and amide formation. These steps are meticulously designed to ensure the formation of the desired product with high purity and yield. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly methods for synthesizing such complex molecules, reducing the overall environmental footprint while maintaining product quality.

Recent studies have highlighted the potential of this compound as a precursor in the development of bioactive molecules. For instance, researchers have explored its role in inhibiting certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). The sulfonyl group in the molecule has been shown to enhance bioavailability and stability, making it an attractive candidate for further pharmacological studies. Additionally, the benzofuran moiety is known to exhibit antioxidant properties, which could be leveraged in developing new therapeutic agents for oxidative stress-related conditions.

In terms of structural characterization, ethyl 5-N-(4-Ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate has been thoroughly analyzed using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided detailed insights into its molecular geometry, confirming the presence of key functional groups and their spatial arrangement. Such information is crucial for understanding the compound's reactivity and behavior in different chemical environments.

The application of this compound extends beyond pharmaceuticals. It has been investigated as a potential building block in materials science, particularly in the synthesis of advanced polymers and hybrid materials. The sulfonyl group's electron-withdrawing nature can influence the electronic properties of materials, making it suitable for applications in optoelectronics and sensors. Furthermore, its ability to form stable amide bonds makes it a valuable component in constructing peptide-like structures with tailored functionalities.

From an environmental perspective, the development of sustainable synthesis routes for ethyl 5-N-(4-Ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate aligns with global efforts to reduce waste and energy consumption in chemical manufacturing. Innovations such as catalytic hydrogenation and microwave-assisted synthesis are being explored to optimize reaction conditions and minimize byproducts. These advancements not only enhance the economic viability of production but also contribute to a greener chemical industry.

In conclusion, ethyl 5-N-(4-Ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate (CAS No. 518318-22-4) represents a promising compound with diverse applications across multiple disciplines. Its unique structure combines the advantages of benzofuran's aromaticity with the reactivity of sulfonyl groups, offering ample opportunities for further research and development. As scientific understanding deepens and technological innovations emerge, this compound is poised to play an increasingly important role in advancing both medicinal chemistry and materials science.

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